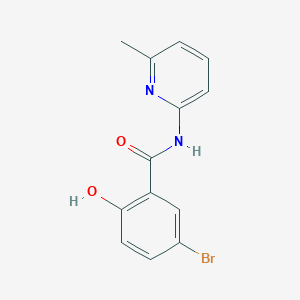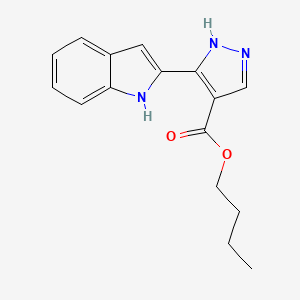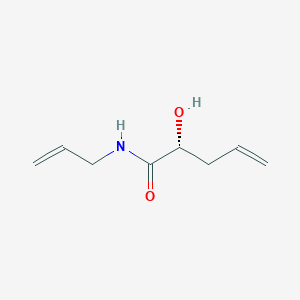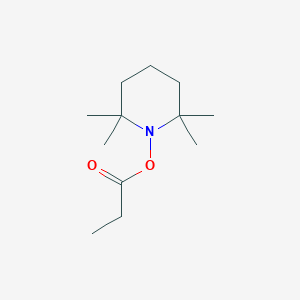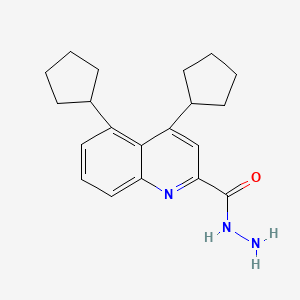
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide is a derivative of quinolinecarboxylic acid. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s unique structure, featuring a quinoline ring system substituted with dicyclopentyl groups and a hydrazide moiety, makes it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of Quinolinecarboxylic Acid: The quinoline ring system can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Introduction of Dicyclopentyl Groups: The dicyclopentyl groups are introduced through alkylation reactions, often using cyclopentyl halides in the presence of a strong base.
Hydrazide Formation: The final step involves converting the carboxylic acid to its hydrazide form by reacting it with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted hydrazides .
科学的研究の応用
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: It is used in the development of new materials with specific properties, such as luminescent materials and molecular sensors.
Biological Research: The compound is used as a molecular probe in biochemical assays and mechanistic studies.
作用機序
The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties.
2,6-Disubstituted quinoline-4-carboxylic acids: Studied for their antiviral activity.
Uniqueness
2-Quinolinecarboxylic acid, 4,5-dicyclopentyl-, hydrazide is unique due to its specific substitution pattern and hydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
824935-10-6 |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC名 |
4,5-dicyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-12-16(14-8-3-4-9-14)19-15(13-6-1-2-7-13)10-5-11-17(19)22-18/h5,10-14H,1-4,6-9,21H2,(H,23,24) |
InChIキー |
JQVRFDXKQPBAKH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=C3C(=CC=C2)N=C(C=C3C4CCCC4)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


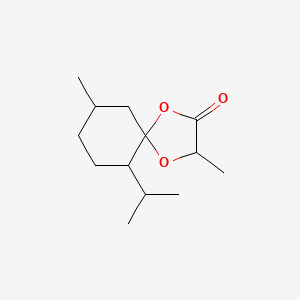
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

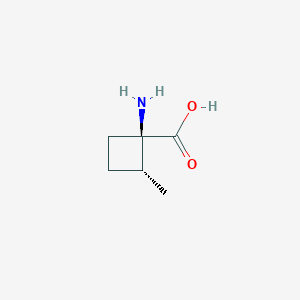
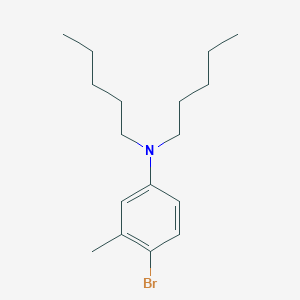
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

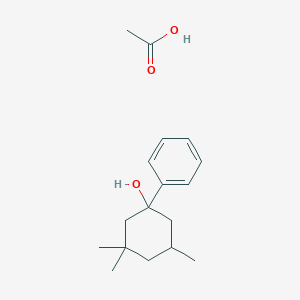
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
